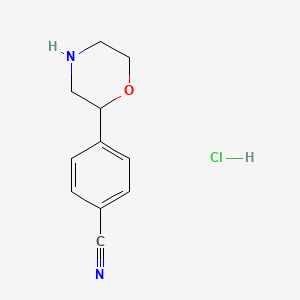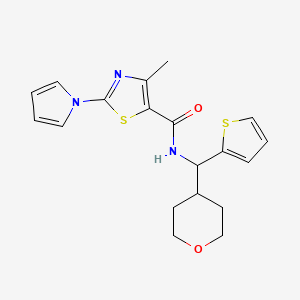![molecular formula C19H21NO2 B2566886 1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine CAS No. 2418720-17-7](/img/structure/B2566886.png)
1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine is a compound that features a cyclopropylmethyl group, a phenoxyphenoxy group, and an aziridine ring. The unique structural properties of this compound make it of interest in various fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine typically involves multiple steps, including the formation of the aziridine ring and the introduction of the cyclopropylmethyl and phenoxyphenoxy groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Aziridine Formation: The aziridine ring can be formed through reactions involving aziridination of alkenes or intramolecular cyclization of amino alcohols.
Phenoxyphenoxy Group Introduction: This can be achieved through nucleophilic substitution reactions, where a phenoxy group is introduced to a suitable leaving group on the precursor molecule.
Analyse Des Réactions Chimiques
1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aziridine ring, leading to the formation of substituted aziridine derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine can be compared with other aziridine-containing compounds and cyclopropyl derivatives:
Aziridine: The simplest aziridine, which lacks the cyclopropylmethyl and phenoxyphenoxy groups, is less complex and has different reactivity.
Cyclopropylmethylamine: This compound contains the cyclopropylmethyl group but lacks the aziridine ring and phenoxyphenoxy groups, leading to different chemical properties and applications.
Phenoxyphenoxy derivatives: Compounds containing the phenoxyphenoxy group but lacking the aziridine ring and cyclopropylmethyl group have distinct uses and reactivity.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-4-18(5-3-1)22-19-10-8-17(9-11-19)21-14-16-13-20(16)12-15-6-7-15/h1-5,8-11,15-16H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPHTPJKMGWZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-methylpropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2566806.png)
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2566809.png)
![7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2566811.png)






![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2566823.png)


![N-(4-ethoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2566826.png)
